molecular formula C23H18N2O B13101827 (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one

Cat. No.: B13101827
M. Wt: 338.4 g/mol
InChI Key: RORSUTMLZHKZLV-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one is a quinazolinone derivative characterized by a 1-methyl substitution at the nitrogen atom (position 1) and an (E)-configured 1,2-diphenylvinyl group at position 2. The quinazolinone core, a bicyclic structure comprising fused benzene and pyrimidine rings, provides a rigid scaffold that facilitates π-conjugation. The (E)-diphenylvinyl substituent introduces steric bulk and extended conjugation, which are critical for modulating photophysical properties such as aggregation-induced emission (AIE) . This compound’s planar structure and electron-deficient quinazolinone core make it a candidate for applications in optoelectronics and biosensing.

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(E)-1,2-diphenylethenyl]-1-methylquinazolin-4-one

InChI

InChI=1S/C23H18N2O/c1-25-21-15-9-8-14-19(21)23(26)24-22(25)20(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-16H,1H3/b20-16+

InChI Key

RORSUTMLZHKZLV-CAPFRKAQSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=O)N=C1/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1C(=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Diphenylvinyl Group: The diphenylvinyl group can be introduced via a Heck reaction, where a suitable halogenated quinazolinone derivative reacts with a styrene derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with carboxylic acid or ketone groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse properties depending on substituent type, position, and stereochemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties Applications
(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one 1-Me (N1), 2-(E-diphenylvinyl) 366.4 High conjugation, AIE potential, planar Optoelectronics, biosensors
2-Methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one 2-Me, 2-Ph (C2), dihydro 236.3 Reduced conjugation, enhanced stability Pharmaceutical intermediates
6-(Bromomethyl)-1-methylquinazolin-4(1H)-one 1-Me (N1), 6-BrCH2 265.1 Reactive bromomethyl group, moderate solubility Synthetic precursor for coupling
1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one 1-(2,3-diMePh) (N1) 250.3 Hydrophobic, electron-donating substituents Organic synthesis, material science

Key Comparative Insights

This contrasts with 2-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one, where the dihydro structure disrupts conjugation, likely reducing fluorescence . 6-(Bromomethyl)-1-methylquinazolin-4(1H)-one lacks extended conjugation but features a reactive bromomethyl group, making it suitable for Suzuki coupling or nucleophilic substitutions .

Steric and Electronic Modifications

  • The dimethylphenyl substituent in 1-(2,3-dimethylphenyl)quinazolin-4(1H)-one introduces steric hindrance and hydrophobicity, limiting solubility but enhancing stability in organic matrices .
  • The target compound’s (E)-diphenylvinyl group creates a rigid, planar structure, favoring solid-state emission (AIE) over aggregation-caused quenching (ACQ) .

Applications and Reactivity

  • The dihydro derivative’s stability (compound ) suits pharmaceutical synthesis, while the bromomethyl analog (compound ) serves as a versatile synthetic intermediate.
  • The target compound’s AIE properties position it for use in OLEDs or bioimaging, where controlled aggregation is critical .

Research Findings and Data

Mechanistic Insights

  • The AIE activity of the target compound arises from restricted intramolecular rotation (RIR) in the aggregated state, a hallmark of AIEgens .
  • In contrast, the dihydro derivative’s saturated C2–N bond limits electronic delocalization, suppressing luminescence .

Biological Activity

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, notable for its unique diphenylvinyl substitution. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H18_{18}N2_2O
  • Molecular Weight : 338.402 g/mol
  • CAS Number : 73043-89-7
  • LogP : 4.52 (indicating lipophilicity)

The compound's structure features a quinazolinone core with a diphenylvinyl group that is crucial for its biological interactions.

The biological activity of (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one is thought to arise from its ability to interact with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects. The precise mechanisms remain an area of ongoing research, but preliminary studies suggest:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting it may inhibit tumor growth.

Anticancer Activity

A study investigated the cytotoxic effects of (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one on several cancer cell lines. The findings indicated that the compound exhibited significant growth inhibition in:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.3
HeLa (Cervical)12.5
A549 (Lung)10.8

These results highlight the compound's potential as a lead candidate for further anticancer drug development.

Antimicrobial Activity

In vitro testing revealed that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one could serve as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one, it is beneficial to compare it with related compounds:

Compound NameStructure FeatureBiological Activity
2-Phenylquinazolin-4(1H)-oneLacks diphenylvinyl groupLimited anticancer activity
1-Methylquinazolin-4(1H)-oneSimpler structureMinimal biological activity

The presence of the diphenylvinyl group in (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one enhances its lipophilicity and potentially increases its interaction with biological targets compared to these simpler analogs.

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